5-Fluor-2-(4-methylphenyl)benzoesäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(4-methylphenyl)benzoic acid has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent due to its biological activities.
Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Wirkmechanismus
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Fluoro-2-(4-methylphenyl)benzoic acid . .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(4-methylphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of specific metabolites . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 5-Fluoro-2-(4-methylphenyl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2-(4-methylphenyl)benzoic acid involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(4-methylphenyl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(4-methylphenyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to specific tissues or organs. Threshold effects are also common, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
5-Fluoro-2-(4-methylphenyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for the metabolism of aromatic compounds . The compound can influence metabolic flux by inhibiting key enzymes, leading to changes in the levels of specific metabolites. Additionally, it may affect the overall metabolic balance within cells, resulting in altered energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(4-methylphenyl)benzoic acid within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(4-methylphenyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The activity of the compound is often dependent on its precise localization within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 5-Fluoro-2-(4-methylphenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-(4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
4-(5-Fluoro-2-methylphenyl)benzoic acid: This compound shares a similar structure but differs in the position of the fluoro and methyl groups.
5-Fluoro-2-methylbenzoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness: 5-Fluoro-2-(4-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Biologische Aktivität
5-Fluoro-2-(4-methylphenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
5-Fluoro-2-(4-methylphenyl)benzoic acid is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influence its biological activity. The compound is often synthesized through methods such as the Suzuki–Miyaura coupling reaction, which facilitates carbon-carbon bond formation under controlled conditions .
The biological activity of 5-Fluoro-2-(4-methylphenyl)benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways, particularly those involving aromatic compounds .
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may alter the expression of genes related to cell cycle regulation, impacting cell proliferation .
- Binding Interactions : The compound binds to specific biomolecules, which can lead to downstream effects on metabolic pathways and cellular functions .
Cellular Effects
Research indicates that 5-Fluoro-2-(4-methylphenyl)benzoic acid affects various cell types. For example, it has shown potential in modulating cellular responses in cancer cell lines, suggesting a role in anticancer therapy .
Dosage Effects
Studies have demonstrated that the effects of this compound vary with dosage in animal models. Low doses may have minimal effects, while higher doses can lead to significant metabolic changes .
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with critical enzymes and cofactors necessary for the metabolism of aromatic compounds .
Case Study: Anticancer Activity
In a study examining the anticancer properties of 5-Fluoro-2-(4-methylphenyl)benzoic acid, researchers found that it exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis in cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Transport and Distribution
The transport mechanisms of 5-Fluoro-2-(4-methylphenyl)benzoic acid are crucial for its biological activity. It is transported across cell membranes via specific transporters, which facilitates its distribution within tissues . Understanding these mechanisms can aid in optimizing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
5-fluoro-2-(4-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRZTPYWXTRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681115 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537713-33-0 | |
Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.